molecular formula C11H11NO B8468861 Oxazole, 2,5-dimethyl-4-phenyl- CAS No. 20662-92-4

Oxazole, 2,5-dimethyl-4-phenyl-

Cat. No.: B8468861
CAS No.: 20662-92-4
M. Wt: 173.21 g/mol
InChI Key: IZYMNAPMPOVXPP-UHFFFAOYSA-N
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Description

Oxazole, 2,5-dimethyl-4-phenyl-, is a heterocyclic aromatic compound characterized by a five-membered oxazole ring containing two methyl groups at positions 2 and 5 and a phenyl group at position 4. Oxazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern on the oxazole ring critically influences its physicochemical and pharmacological behavior.

Properties

CAS No.

20662-92-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,5-dimethyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C11H11NO/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

IZYMNAPMPOVXPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

5-Methyl-2,4-Diphenyloxazole (CAS 38511-88-5):

  • Substitutions: 2-Ph, 4-Ph, 5-Me.
  • Compared to the target compound, the additional phenyl at position 2 may reduce solubility but enhance π-π stacking in biological targets .

4-Methyl-2,5-Diphenyloxazole (CAS 2549-31-7):

  • Substitutions: 2-Ph, 4-Me, 5-Ph.
  • The reversed methyl and phenyl groups at positions 4 and 5 could alter steric effects and electronic distribution .

Data Tables

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Compound (CAS No.) Substituents Key Activity/Property Reference
2,5-Dimethyl-4-phenyl-oxazole 2-Me, 4-Ph, 5-Me Structural benchmark -
5-Methyl-2,4-diphenyloxazole (38511-88-5) 2-Ph, 4-Ph, 5-Me Unknown (structural analog)
9a 4-Cl, 5-Cl Anticancer (IC₅₀ improved)
12l (Benzo[d]oxazole) Amide at 5-position IC₅₀ = 10.50 μM (HepG2)
2-Phenyl oxazole derivatives C-5 hydrophobic tail Corrosion inhibition (~80% efficiency)

Table 2: Substituent Effects on Activity

Position Substituent Impact on Activity Example Compound
2 Methyl Modulates lipophilicity; potential PPARγ interaction Target compound
4 Phenyl Enhances aromatic stacking; may improve binding CAS 38511-88-5
5 Methyl/Cl Chlorine improves anticancer activity vs. methyl 9a vs. 9b

Preparation Methods

Key Experimental Parameters

  • Aldehyde Substrate : Para-substituted benzaldehydes with methyl groups are ideal for introducing the 4-phenyl and 2,5-dimethyl motifs.

  • Base : Potassium carbonate (K₂CO₃) in methanol facilitates deprotonation and cyclization.

  • Temperature : Reflux conditions (≈65–80°C) optimize reaction kinetics.

Representative Procedure (Adapted from)

  • Reagents : TosMIC (1.2 equiv), 2-methyl-4-phenylbutanal (1.0 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : Reflux in methanol for 6–8 hours.

  • Workup : Acid-base extraction followed by column chromatography (hexane/ethyl acetate).

  • Yield : 60–75% (reported for analogous substrates).

Transition Metal-Free Synthesis via α-Amino Amide Intermediate

A patent by CN110041285B delineates a two-step, transition metal-free approach starting from amide nitrogen-substituted α-amino amides. This method avoids toxic catalysts and operates under mild conditions.

Reaction Sequence

  • Step 1 : Condensation of α-amino amide with acyl chloride to form an imidazolium intermediate.

  • Step 2 : Cyclodehydration under acidic conditions to yield the oxazole core.

Experimental Highlights

  • Starting Material : N-Methyl-α-aminoamide derivatives (e.g., N-methyl-2-amino-3-phenylpropanamide).

  • Cyclization Agent : Phosphorus oxychloride (POCl₃) in dichloromethane.

  • Purification : Column chromatography (petroleum ether/ethyl acetate).

  • Yield : 61–64% for 2,4,5-trisubstituted analogs.

Nickel-Catalyzed Cross-Coupling for Functionalized Oxazoles

A supplementary protocol from Beilstein Journal of Organic Chemistry details a nickel-catalyzed cross-coupling strategy to access trisubstituted oxazoles. While originally designed for ethoxycarbonyl-substituted derivatives, this method is adaptable to 2,5-dimethyl-4-phenyloxazole by selecting appropriate boronic acids.

General Procedure

  • Intermediate Synthesis : 5-(Triazinyloxy)oxazole prepared from benzoic acid and alanine.

  • Cross-Coupling : Reaction with methylphenylboronic acid using NiCl₂(dppf) as a catalyst.

Optimization Data

ParameterValue
Catalyst Loading10 mol% NiCl₂(dppf)
SolventToluene
Temperature110°C
Yield68% (for analogous product)

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodAdvantagesLimitationsYield Range
Van Leusen SynthesisBroad substrate scope, simple conditionsRequires toxic TosMIC reagents60–75%
Amide-Based SynthesisTransition metal-free, mild conditionsMulti-step purification required61–64%
Nickel Cross-CouplingTunable substituents, modular approachHigh catalyst cost68%

Mechanistic Insights and Stereochemical Considerations

Van Leusen Reaction Mechanism

  • Deprotonation : TosMIC undergoes deprotonation at the methylene group.

  • Nucleophilic Attack : The resulting anion attacks the aldehyde carbonyl.

  • Cyclization : Intramolecular cyclization forms an oxazoline intermediate.

  • Elimination : Loss of toluenesulfinic acid yields the oxazole product.

Steric Effects in Amide-Based Synthesis

Bulky substituents on the α-amino amide (e.g., phenyl groups) enhance cyclization efficiency by reducing side reactions.

Q & A

Q. How should researchers address contradictions in reported biological activity data for oxazole derivatives?

  • Resolution : Cross-validate experimental conditions (e.g., cell lines, dosage). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or compound solubility. Meta-analyses of published datasets (e.g., PubMed, Reaxys) can identify consensus trends .
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Q. What strategies are effective for analyzing stereochemical outcomes in oxazole derivatives?

  • Methodology : Use chiral auxiliaries or enantiopure starting materials (e.g., (S)-(+)-2-phenylglycinol) to control stereochemistry . Characterize enantiomers via chiral HPLC or optical rotation measurements. For diastereomers, NOESY NMR can resolve spatial arrangements .

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